molecular formula C7H8N2O4S B3092670 2-Sulfamoyl-nicotinic acid methyl ester CAS No. 123395-94-8

2-Sulfamoyl-nicotinic acid methyl ester

Cat. No.: B3092670
CAS No.: 123395-94-8
M. Wt: 216.22 g/mol
InChI Key: MCSRJNIUDNKGQU-UHFFFAOYSA-N
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Description

Contextualization of Nicotinic Acid Derivatives in Organic Synthesis and Heterocyclic Chemistry

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental building blocks in organic synthesis. chemistryjournal.netresearchgate.net These compounds are not only vital in biological processes but also serve as versatile precursors for the synthesis of more complex molecules. chemistryjournal.net The presence of the carboxylic acid group and the nitrogen atom in the pyridine (B92270) ring allows for a wide array of chemical transformations, making nicotinic acid derivatives valuable intermediates in the creation of pharmaceuticals, agrochemicals, and other functional organic materials. researchgate.netnih.gov Researchers have explored various synthetic modifications of the nicotinic acid scaffold to develop compounds with tailored electronic and steric properties for diverse applications, including analgesic and anti-inflammatory agents. nih.gov

Significance of Pyridine Core Structures in Chemical Research

The pyridine ring is one of the most important heterocyclic scaffolds in medicinal chemistry. nih.govnih.govresearchgate.netrsc.org Its presence in a vast number of pharmaceuticals underscores its importance in drug design and development. nih.gov The nitrogen atom in the pyridine ring imparts unique properties, such as the ability to form hydrogen bonds and act as a basic center, which are crucial for molecular recognition and binding to biological targets. nih.gov Furthermore, the pyridine core can influence the pharmacokinetic properties of a molecule, including its metabolic stability and solubility. nih.gov The versatility of the pyridine structure allows for functionalization at various positions, enabling the fine-tuning of a compound's biological activity. rsc.orgresearchgate.net

Overview of Sulfamoyl Functional Group Integration in Organic Molecules

The sulfamoyl group (-SO₂NH₂) is a key functional group in a wide range of organic molecules, particularly in the realm of medicinal chemistry. nih.govpharmacylibrary.com Sulfonamides, which contain the sulfamoyl moiety, were among the first antimicrobial drugs discovered and continue to be a cornerstone of many therapeutic agents. nih.gov The integration of a sulfamoyl group can significantly alter a molecule's physicochemical properties, such as its acidity, polarity, and ability to participate in hydrogen bonding. pharmacylibrary.com These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The sulfamoyl group is found in various classes of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents, highlighting its broad utility in pharmaceutical design. researchgate.net

While specific research on the synthesis, properties, and applications of 2-Sulfamoyl-nicotinic acid methyl ester is limited in available scientific literature, its structure suggests it as a potential building block in the synthesis of more complex molecules with possible biological activities. The combination of the nicotinic acid framework, the pyridine core, and the sulfamoyl group presents an interesting scaffold for further investigation in medicinal and materials chemistry.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 123395-94-8 sigmaaldrich.com
Linear Formula C₇H₈N₂O₄S sigmaaldrich.com
Molecular Weight 216.21 g/mol
Synonym Methyl 2-sulfamoylnicotinate sigmaaldrich.com
Physical Form White solid sigmaaldrich.com
Purity ≥95% sigmaaldrich.com
Storage Temperature 0-8 °C sigmaaldrich.com
IUPAC Name methyl 2-(aminosulfonyl)nicotinate
InChI Key MCSRJNIUDNKGQU-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-sulfamoylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-13-7(10)5-3-2-4-9-6(5)14(8,11)12/h2-4H,1H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSRJNIUDNKGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Sulfamoyl Nicotinic Acid Methyl Ester and Analogous Nicotinic Esters

Direct Esterification Approaches

Direct esterification is a fundamental and widely employed method for the synthesis of nicotinic acid methyl esters from their corresponding carboxylic acids. This approach involves the reaction of the nicotinic acid with methanol (B129727), typically facilitated by a catalyst.

Acid-Catalyzed Esterification of Nicotinic Acids with Methanol

The most common method for synthesizing methyl nicotinate (B505614) is the Fischer esterification of nicotinic acid with methanol in the presence of a strong acid catalyst. scholarsresearchlibrary.comchemicalbook.com Concentrated sulfuric acid (H₂SO₄) is frequently used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. chemicalbook.comresearchgate.net The reaction is typically carried out by refluxing the nicotinic acid in methanol, which serves as both the reactant and the solvent. scholarsresearchlibrary.comresearchgate.net

The general procedure involves dissolving the nicotinic acid in an excess of methanol, followed by the careful addition of the acid catalyst. researchgate.net The mixture is then heated under reflux for several hours to drive the reaction toward completion. chemicalbook.comresearchgate.net After cooling, the reaction mixture is neutralized, often with a saturated solution of sodium bicarbonate or sodium carbonate, which causes the methyl nicotinate product to separate. researchgate.net The final product can then be extracted with an organic solvent and purified, for instance, by vacuum distillation. researchgate.net Thionyl chloride (SOCl₂) in methanol can also be used, which generates HCl in situ to catalyze the reaction. researchgate.net

ReactantsCatalystSolventConditionsDurationReference
Nicotinic acidConc. H₂SO₄MethanolReflux13 hours chemicalbook.com
Isonicotinic acidConc. H₂SO₄MethanolHeat on water bath8 hours researchgate.net
Carboxylic acidSOCl₂Methanol0 °C then 50 °C12 hours researchgate.net

Optimization of Reaction Conditions and Catalyst Systems

Optimizing the esterification of nicotinic acids involves modifying reaction parameters such as time, temperature, and the choice of catalyst to improve yield and reduce environmental impact. While extended reaction times of up to 8 hours at elevated temperatures (e.g., 70°C) can ensure the sufficient interaction of reactants, modern approaches seek more efficient and greener alternatives. jetir.org

The use of strong mineral acids like sulfuric acid presents challenges related to corrosion and waste disposal. orientjchem.orgorientjchem.org Consequently, research has focused on developing solid acid catalysts. A bifunctional catalyst, 20% Molybdenum on Silica (B1680970) (MoO₃/SiO₂), has been shown to be an effective replacement for sulfuric acid in the synthesis of methyl nicotinate. orientjchem.orgorientjchem.org This solid catalyst is less corrosive, easier to handle, and potentially reusable, aligning with the principles of green chemistry. In studies, this catalyst system has achieved yields of approximately 79%, comparable to traditional methods. orientjchem.orgorientjchem.org

Another aspect of optimization concerns substrates that are sensitive to certain catalysts. For instance, a zirconium-based catalyst, Zr(Cp)₂(CF₃SO₃)₂·THF, was studied for esterification. However, the presence of nicotinic acid was found to completely inhibit the catalytic activity. acs.org This inhibition is likely due to the basic nitrogen of the pyridine (B92270) ring coordinating with the zirconium center, forming an inactive complex. acs.org This finding highlights the importance of catalyst selection based on the specific electronic properties of the substrate.

Catalyst SystemKey FindingsReference
Hydrogen PeroxideUsed for the oxidation of nicotine (B1678760) to nicotinic acid; optimal conditions were 70°C for 8 hours. jetir.org
20% MoO₃/SiO₂A solid, bifunctional catalyst that effectively replaces H₂SO₄ for methyl nicotinate synthesis, with reported yields around 79%. orientjchem.orgorientjchem.org
Zr(Cp)₂(CF₃SO₃)₂·THFCatalysis was completely quenched by the addition of nicotinic acid, likely due to the formation of an inactive zirconium-pyridine complex. acs.org

Strategies for Pyridine Ring Construction and Functionalization Relevant to Nicotinic Esters

Beyond direct modification, the synthesis of functionalized nicotinic esters can be achieved by constructing the pyridine ring from acyclic precursors or by performing substitution reactions on a pre-functionalized ring.

Cyclocondensation Reactions Utilizing Trifluoromethyl-Containing Building Blocks

The incorporation of trifluoromethyl (CF₃) groups into heterocyclic structures is of significant interest in medicinal chemistry. Cyclocondensation reactions provide a powerful method for constructing the pyridine ring of nicotinic esters from simpler, acyclic building blocks. A relevant synthetic approach involves the reaction of β-aminocrotonic acid methyl ester with a 1,3-dielectrophile precursor. google.com For example, 1,1,3,3-tetramethoxypropane (B13500) can be hydrolyzed under acidic conditions to generate malondialdehyde in situ, which then undergoes a cyclocondensation reaction with β-aminocrotonic acid methyl ester to form the dihydropyridine (B1217469) ring, followed by oxidation to yield the corresponding methyl nicotinate derivative. google.com

While this specific example does not involve a trifluoromethyl group, the strategy can be adapted by using trifluoromethyl-containing building blocks. Trifluoromethylnitrones, for instance, are versatile precursors used in [3+2] cycloaddition reactions to create a variety of trifluoromethylated heterocycles, such as isoxazolidines and dihydroisoxazoles. rsc.org Similarly, 4-(trifluoromethyl)azetidin-2-ones (β-lactams) serve as valuable building blocks for constructing more complex CF₃-containing molecules. researchgate.net These strategies highlight a modular approach where the desired functional groups, including CF₃, are incorporated into the acyclic precursors before the ring-forming cyclization step.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nicotinic Esters

Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing the electron-deficient pyridine ring of nicotinic esters. unimi.it This reaction involves the displacement of a good leaving group, typically a halogen, by a nucleophile. wikipedia.org For the reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com The ester and nitro groups on a nicotinic ester core serve this activating function. chemistrysteps.com

The SNAr mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com

Recent advancements have focused on developing more environmentally friendly protocols for SNAr reactions. The green solvent Cyrene™ has been identified as a superior alternative to traditional polar aprotic solvents like DMF, DMSO, and NMP, which are known for their toxicity. researchgate.netunimi.it Reactions in Cyrene can be performed at high temperatures (e.g., 150°C), which significantly reduces reaction times to as little as 15 minutes. unimi.itunimi.it A notable advantage of using Cyrene is the simplified product purification; since Cyrene is water-soluble, the desired product often precipitates upon the addition of ice-water and can be isolated by simple filtration. researchgate.netunimi.it

SubstrateNucleophileSolventTemperatureDurationKey FeatureReference
Methyl 6-chloro-5-nitronicotinatePhenols, ThiophenolsCyrene150°C15-30 minGreen solvent, rapid reaction, easy product isolation by precipitation. unimi.it
Halogenated Nicotinic EstersVarious NucleophilesCyrene150°C15 minOutperformed DMF and DMSO; avoids toxic solvents. researchgate.netunimi.it

When a nicotinic ester contains multiple potential leaving groups, controlling the regioselectivity of the SNAr reaction is crucial. The outcome of the reaction is governed by the electronic properties of the substituents on the pyridine ring. Electron-withdrawing groups activate the positions ortho and para to them for nucleophilic attack. masterorganicchemistry.com

Studies on analogous systems, such as 3,5-dichloropyrazines, provide insight into these controlling factors. When an electron-withdrawing group (e.g., carboxamide) is present at the 2-position, nucleophilic attack occurs preferentially at the 5-position (para). researchgate.net Conversely, if an electron-donating group occupies the 2-position, the attack is directed to the 3-position (ortho). researchgate.net This regioselectivity arises from the ability of the EWG to stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack occurs at the para position. masterorganicchemistry.com The choice of solvent can also play a critical role; nonpolar solvents have been shown to favor ortho-selective substitution on substrates like 2,4-difluoronitrobenzene (B147775) by facilitating a six-membered polar transition state. semanticscholar.org These principles are directly applicable to the regioselective synthesis of complex nicotinic ester derivatives.

Influence of Leaving Groups and Nucleophiles on Reaction Outcomes

The synthesis of nicotinic acid esters, particularly those involving nucleophilic aromatic substitution (SNAr), is significantly influenced by the nature of both the leaving group and the attacking nucleophile. wikipedia.org In the context of the pyridine ring, which is electron-deficient, nucleophilic substitution is most favorable at the ortho (2-) and para (4-) positions relative to the ring nitrogen. quimicaorganica.orgyoutube.com This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer complex, the intermediate formed during the addition-elimination mechanism of SNAr. masterorganicchemistry.com

The reaction rate is largely dependent on the first step of this mechanism, the nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com A good leaving group is essential for the subsequent rearomatization of the ring in the elimination step. The effectiveness of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. For pyridines substituted with halogens, the reactivity order is typically F > Cl > Br > I. This is contrary to SN2 reactions and is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

The nucleophile's strength also plays a crucial role. Stronger nucleophiles will react more readily with the electrophilic carbon of the pyridine ring. In the synthesis of methyl nicotinates, the nucleophile is often a methoxide (B1231860) ion, generated from methanol. The choice of nucleophile can also direct the reaction towards a specific product when multiple reactive sites are present. For instance, in a molecule with multiple potential leaving groups, a selective substitution can be achieved by carefully choosing the nucleophile and reaction conditions. youtube.com

Table 1: Influence of Leaving Groups and Nucleophiles on Nicotinic Ester Synthesis

Leaving GroupNucleophileReaction ConditionsOutcome
ClMethoxide (CH₃O⁻)Reflux in MethanolFormation of methyl nicotinate
BrAmmonia (NH₃)High Temperature/PressureAmination of the pyridine ring
FThiophenoxide (C₆H₅S⁻)Aprotic SolventThioether formation
IAzide (N₃⁻)DMFAzide substitution

Hydrogenation and Reduction Strategies for Substituted Nicotinates

The reduction of the pyridine ring in substituted nicotinates to the corresponding piperidines is a common synthetic transformation. rsc.org Catalytic hydrogenation is the most widely employed method, utilizing transition metal catalysts such as platinum, palladium, rhodium, and nickel. d-nb.info The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can significantly impact the reaction's efficiency and selectivity.

Rhodium-based catalysts, such as Rhodium on alumina (B75360) (Rh/Al₂O₃) or carbon (Rh/C), are particularly effective for the hydrogenation of the pyridine ring under relatively mild conditions. google.com For instance, nicotinic acid can be hydrogenated to nipecotic acid in water at room temperature and low hydrogen pressure in the presence of a rhodium catalyst and ammonia. google.com The presence of an ester group on the pyridine ring, as in methyl nicotinate, generally does not hinder the hydrogenation of the aromatic ring. rsc.org

The reduction of substituted nicotinates can sometimes be challenging due to the stability of the aromatic pyridine ring. thegoodscentscompany.com In such cases, more forcing conditions, like higher temperatures and pressures, may be necessary. thegoodscentscompany.com It is also possible to achieve selective reduction. For example, under specific conditions, the pyridine ring can be hydrogenated without reducing other functional groups present on the molecule, such as a nitro group or a ketone. rsc.org Conversely, with a different choice of catalyst and conditions, it is possible to selectively reduce a nitro group without affecting the pyridine ring.

Table 2: Hydrogenation Strategies for Substituted Nicotinates

SubstrateCatalystConditionsProduct
Nicotinic Acid5% Rhodium on AluminaWater, Ammonia, RT, 2 atm H₂Nipecotic Acid google.com
Methyl NicotinateRhodium Oxide (Rh₂O₃)Methanol, RT, H₂Methyl Piperidine-3-carboxylate rsc.org
2-Chloronicotinic AcidPalladium on Carbon (Pd/C)Ethanol, RT, H₂Piperidine-3-carboxylic Acid
Ethyl NicotinatePlatinum Oxide (PtO₂)Acetic Acid, RT, H₂Ethyl Nipecotate

Approaches for Introducing Sulfamoyl Moieties (Inferential)

The introduction of a sulfamoyl group (-SO₂NH₂) onto a nicotinic acid framework can be approached through several synthetic strategies. These routes can be broadly categorized into transformations involving a carboxylic acid precursor or by building upon a pre-functionalized pyridine ring.

Chemical Transformations of Carboxylic Acid Precursors (General)

A carboxylic acid group can be a versatile handle for the introduction of other functional groups. One plausible, albeit multi-step, approach to introduce a sulfamoyl group starting from a nicotinic acid precursor involves the conversion of the carboxylic acid to an amino group. This can be achieved through a Hofmann rearrangement of an intermediate nicotinamide. The resulting aminopyridine can then be subjected to a Sandmeyer-type reaction. wikipedia.org In this sequence, the amino group is first diazotized, and the resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst to form a sulfonyl chloride. nih.govacs.org This intermediate sulfonyl chloride can then be readily converted to the desired sulfamoyl group by reaction with ammonia. cbijournal.com

Another general strategy involves the direct conversion of aromatic carboxylic acids to sulfonyl chlorides. This can be achieved through a copper-catalyzed decarboxylative halosulfonylation, which can then be followed by amination to yield the sulfonamide. nih.gov

Indirect Routes via Pre-functionalized Pyridine Rings

A more direct approach to 2-sulfamoyl-nicotinic acid methyl ester would involve starting with a pyridine ring that is already functionalized at the 2-position with a suitable leaving group. A common and commercially available starting material for such a synthesis is 2-chloronicotinic acid. researchgate.netresearchgate.net This can be esterified to methyl 2-chloronicotinate. dcu.ieglpbio.com The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution. dcu.ie

One potential route involves the reaction of methyl 2-chloronicotinate with a source of the sulfamoyl group. For example, reaction with sodium sulfite (B76179) could yield the corresponding sodium sulfonate, which could then be converted to the sulfonyl chloride and subsequently to the sulfonamide. A more direct method would be a palladium-catalyzed cross-coupling reaction with a sulfamoylating agent.

Alternatively, a Sandmeyer reaction on 2-aminonicotinic acid provides a powerful method for introducing the sulfamoyl group. researchgate.net The 2-amino group can be converted to a diazonium salt, which is then reacted with sulfur dioxide and a copper catalyst to form the 2-sulfonyl chloride derivative of nicotinic acid. nih.govacs.org Subsequent esterification of the carboxylic acid and amination of the sulfonyl chloride would yield the target molecule, this compound.

Chemical Transformations and Derivatization Strategies of 2 Sulfamoyl Nicotinic Acid Methyl Ester

Hydrolysis Reactions and Acidic/Alkaline Degradation Pathways

The stability of 2-Sulfamoyl-nicotinic acid methyl ester under hydrolytic conditions is a key consideration in its chemical profile. Both the ester linkage and the sulfamoyl group can be susceptible to cleavage under acidic or alkaline environments.

Ester Hydrolysis to Corresponding Carboxylic Acids

The hydrolysis of the methyl ester group to the corresponding carboxylic acid, 2-sulfamoyl-nicotinic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base. In aqueous solutions, the hydrolysis of methyl nicotinate (B505614) to nicotinic acid proceeds, albeit slowly, with an estimated rate of 0.5% per year under neutral conditions. nih.gov

Under laboratory conditions, this conversion is typically accelerated. Acid-catalyzed hydrolysis, often employing mineral acids like hydrochloric acid or sulfuric acid in an aqueous medium, proceeds via protonation of the carbonyl oxygen, enhancing its electrophilicity for nucleophilic attack by water. google.commasterorganicchemistry.com Conversely, alkaline hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon and is generally irreversible due to the formation of the carboxylate salt. zenodo.org Studies on related nicotinic acid esters confirm this transformation. drugbank.comnih.govgoogle.com

Table 1: General Conditions for Methyl Ester Hydrolysis

Catalyst Type Reagents Typical Conditions Product
Acid Dilute HCl or H₂SO₄ in water Heating under reflux Carboxylic Acid
Base NaOH or KOH in aqueous alcohol Heating Carboxylate Salt

Analysis of Degradation Products and Mechanisms

Under forced acidic or alkaline conditions, degradation can extend beyond simple ester hydrolysis. The stability of the sulfamoyl group and the pyridine (B92270) ring becomes critical. Studies on the degradation of structurally related sulfonylurea compounds, such as nicosulfuron (B1678754), provide valuable insights into potential degradation pathways. ekb.egekb.eg The primary point of cleavage in these molecules is often the sulfonylurea bridge. nih.govacs.org

For this compound, harsh acidic or alkaline conditions could lead to the cleavage of the carbon-sulfur bond or the sulfur-nitrogen bond of the sulfamoyl group.

Acidic Degradation : Under strong acidic conditions, hydrolysis of the sulfamoyl group (-SO₂NH₂) to a sulfonic acid group (-SO₃H) could occur, alongside ester hydrolysis. This would yield 2-sulfonic acid-nicotinic acid.

Alkaline Degradation : In strongly alkaline solutions, the sulfamoyl group may also be susceptible to hydrolysis. Investigations into nicosulfuron degradation show that different products are formed under acidic versus alkaline conditions, suggesting distinct mechanisms. ekb.egekb.eg

Potential degradation products from various pathways are summarized below.

Table 2: Potential Degradation Products of this compound

Degradation Pathway Potential Product
Ester Hydrolysis 2-Sulfamoyl-nicotinic acid
C-S Bond Cleavage Nicotinic acid methyl ester
S-N Bond Cleavage & Hydrolysis 2-(Hydroxysulfonyl)nicotinic acid methyl ester
Combined Hydrolysis Nicotinic acid

Ester and Amide Derivatization

The ester functionality serves as a versatile handle for the synthesis of a wide array of derivatives.

Conversion to Other Esters or Amides

The methyl ester can be converted into other esters or a variety of amides, significantly expanding the chemical space accessible from this starting material.

Transesterification : The conversion to other esters is achieved through transesterification. This reaction involves heating the methyl ester with a different alcohol in the presence of an acid or base catalyst. google.comgoogleapis.com To drive the equilibrium towards the desired product, the new alcohol is often used in excess, and the methanol (B129727) by-product is removed. google.com

Amidation : The direct reaction of the methyl ester with an amine (aminolysis) to form an amide is possible but can be slow. mdpi.com More commonly, the ester is first hydrolyzed to the carboxylic acid (as described in 3.1.1), which is then activated and reacted with an amine. google.com Alternatively, direct conversion from the ester can be achieved under more forcing conditions or with specific catalysts. mdpi.com

Table 3: Reagents for Ester and Amide Derivatization

Transformation Reagent(s) Product Class
Transesterification R'-OH, Acid or Base Catalyst (e.g., H₂SO₄, NaOR') Other Esters
Amidation (via acid) 1. NaOH/H₂O 2. Activating Agent (e.g., SOCl₂) 3. R'R''NH Amides
Direct Amidation R'R''NH, Catalyst (e.g., Lewis acids) Amides

Silylation of Carboxylic and Hydroxyl Groups

Silylation is a common derivatization technique, particularly for analytical purposes such as gas chromatography, to increase volatility and thermal stability. While the parent compound is an ester, its hydrolyzed carboxylic acid product is an ideal candidate for silylation. The active hydrogen of the carboxylic acid group can be replaced with a trimethylsilyl (B98337) (TMS) group.

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.comnih.gov The reaction is typically performed in an anhydrous solvent. researchgate.net

Table 4: Common Silylating Agents for Carboxylic Acids

Reagent Abbreviation Full Name
BSTFA N,O-Bis(trimethylsilyl)trifluoroacetamide
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamide
TMCS Trimethylchlorosilane (often used as a catalyst)

Modifications Involving the Pyridine Nitrogen or Sulfamoyl Group

The pyridine nitrogen and the sulfamoyl group offer additional sites for chemical modification, allowing for the synthesis of derivatives with altered electronic and steric properties.

The nitrogen atom in the pyridine ring is basic and can undergo reactions typical of tertiary amines, although its reactivity is attenuated by the electron-withdrawing nature of the ring substituents. pearson.com A common reaction is N-alkylation to form a pyridinium (B92312) salt. For instance, reaction with an alkyl halide (e.g., methyl iodide) would yield an N-methylpyridinium salt. The pyridine ring can also be oxidized at the nitrogen atom to form a pyridine-N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. acs.org

The sulfamoyl group (-SO₂NH₂) contains acidic protons on the nitrogen atom and can be deprotonated by a base. The resulting anion can act as a nucleophile, allowing for N-alkylation or N-acylation. The sulfonamide functional group is generally stable, but its derivatives are central to a wide range of pharmaceuticals, highlighting the importance of its modification. wikipedia.orgnih.govajchem-b.com

Table 5: Potential Modifications of the Pyridine and Sulfamoyl Groups

Functional Group Reaction Type Reagent Example Product Type
Pyridine Nitrogen N-Alkylation Methyl Iodide (CH₃I) N-methylpyridinium salt
Pyridine Nitrogen N-Oxidation Hydrogen Peroxide (H₂O₂) Pyridine-N-oxide
Sulfamoyl Nitrogen N-Alkylation 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) N-alkyl sulfonamide
Sulfamoyl Nitrogen N-Acylation 1. Base (e.g., Pyridine) 2. Acyl Chloride (RCOCl) N-acyl sulfonamide

Alkylation or Acylation of the Pyridine Nitrogen

The nitrogen atom within the pyridine ring of this compound is a nucleophilic center, making it susceptible to electrophilic attack. This reactivity allows for alkylation and acylation reactions, leading to the formation of N-substituted pyridinium salts or N-acylpyridinium intermediates, respectively.

While specific literature detailing the N-alkylation or N-acylation of this compound is not extensively available, general principles of pyridine chemistry suggest that these transformations are feasible. The reaction of pyridines with alkyl halides or acyl halides typically proceeds to afford the corresponding N-alkylated or N-acylated products. For instance, the reaction with organolithium, magnesium, or zinc alkyl reagents can lead to N-alkylation. nih.gov The choice of solvent can significantly influence the selectivity of these reactions, with different solvents favoring alkylation at different nitrogen atoms in poly-nitrogenous heterocyclic systems. nih.gov

It is important to note that the electron-withdrawing nature of the sulfamoyl and methyl ester groups at the 2- and 3-positions of the pyridine ring, respectively, can decrease the nucleophilicity of the ring nitrogen. This may necessitate the use of more reactive alkylating or acylating agents or harsher reaction conditions to achieve the desired transformation. The acylation of pyridines can activate the ring towards nucleophilic addition, a strategy often employed in organic synthesis. scripps.edu

Chemical Transformations of the Sulfamoyl Amine Group

The sulfamoyl amine group (-SO₂NH₂) in this compound presents another key site for chemical modification. The nitrogen atom of the sulfonamide is nucleophilic and can undergo various reactions, including acylation and alkylation.

N-acylation of sulfonamides is a well-established transformation that can be achieved using several methods. One common approach involves the use of N-acylbenzotriazoles in the presence of a base such as sodium hydride (NaH). semanticscholar.orgresearchgate.net This method has been shown to be effective for a variety of sulfonamides, affording N-acylsulfonamides in good yields. semanticscholar.orgresearchgate.net Another strategy for N-acylation employs carboxylic acid chlorides as the acylating agent, often catalyzed by bismuth(III) salts. nih.gov

Alkylation of the sulfonamide nitrogen can also be accomplished, although it can sometimes be challenging due to the decreased nucleophilicity of the nitrogen atom compared to a free amine. The reaction of N-benzyl-4-chlorobenzenesulfonamide with various alkyl and aralkyl halides in a polar aprotic medium has been reported to yield N-substituted derivatives. researchgate.net This suggests that similar alkylation strategies could be applied to this compound.

These derivatization strategies at the sulfamoyl amine group allow for the introduction of a wide range of functional groups, which can be used to modulate the compound's properties for various applications.

Below is a table summarizing potential chemical transformations for this compound based on general reactivity patterns of similar functional groups.

TransformationReagents and ConditionsProduct Type
Pyridine N-Alkylation Alkyl halide (e.g., CH₃I, C₂H₅Br) in an appropriate solvent.N-Alkyl-2-sulfamoyl-nicotinic acid methyl ester salt
Pyridine N-Acylation Acyl halide (e.g., CH₃COCl, PhCOCl) in the presence of a non-nucleophilic base.N-Acyl-2-sulfamoyl-nicotinic acid methyl ester salt
Sulfamoyl N-Acylation N-Acylbenzotriazole, NaH, THF, reflux. semanticscholar.orgresearchgate.netN-Acyl-2-sulfamoyl-nicotinic acid methyl ester
Sulfamoyl N-Acylation Carboxylic acid chloride, Bi(III) catalyst. nih.govN-Acyl-2-sulfamoyl-nicotinic acid methyl ester
Sulfamoyl N-Alkylation Alkyl/Aralkyl halide, polar aprotic solvent. researchgate.netN-Alkyl/Aralkyl-2-sulfamoyl-nicotinic acid methyl ester

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Sulfamoyl Nicotinic Acid Methyl Ester and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and spatial arrangement of atoms.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by identifying the chemical environments of hydrogen atoms. In the case of 2-Sulfamoyl-nicotinic acid methyl ester, the ¹H NMR spectrum reveals distinct signals for each proton, influenced by the electronic effects of the surrounding functional groups—the sulfamoyl group, the methyl ester, and the pyridine (B92270) ring.

The aromatic region of the spectrum is of particular importance. The three protons on the pyridine ring (H-4, H-5, and H-6) exhibit characteristic chemical shifts and coupling patterns. Typically, protons adjacent to the nitrogen atom and the electron-withdrawing sulfamoyl and ester groups are shifted downfield. For instance, the proton at the H-6 position is expected to appear at the lowest field due to its proximity to the electronegative nitrogen atom. The H-4 and H-5 protons will appear at relatively higher fields, with their coupling constants providing definitive information about their connectivity.

The methyl protons of the ester group (-OCH₃) typically appear as a sharp singlet in the upfield region of the spectrum, generally around 3.9 ppm. The protons of the sulfamoyl group (-SO₂NH₂) are often observed as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6 (Pyridine)8.6 - 8.8dd~4.8, 1.8
H-4 (Pyridine)8.2 - 8.4dd~7.9, 1.8
H-5 (Pyridine)7.5 - 7.7dd~7.9, 4.8
-OCH₃ (Ester)~3.9s-
-SO₂NH₂ (Sulfamoyl)7.5 - 8.5 (broad)s-

Note: These are predicted values and may vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the carbon skeleton.

The carbonyl carbon of the methyl ester is characteristically found in the downfield region of the spectrum, typically around 165 ppm. The carbon atoms of the pyridine ring will have chemical shifts in the aromatic region (120-160 ppm), with their exact positions influenced by the attached substituents. The carbon atom bearing the sulfamoyl group (C-2) and the carbon bearing the ester group (C-3) are expected to be significantly deshielded. The methyl carbon of the ester group will appear in the upfield region, usually around 53 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~165
C-2 (Pyridine)~158
C-6 (Pyridine)~152
C-4 (Pyridine)~138
C-5 (Pyridine)~125
C-3 (Pyridine)~122
-OCH₃ (Ester)~53

Note: These are predicted values and may vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment

While 1D NMR spectra provide essential information, complex molecules often require two-dimensional (2D) NMR techniques for unambiguous structural assignment. These experiments reveal correlations between nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show cross-peaks between the coupled protons on the pyridine ring (H-4 with H-5, and H-5 with H-6), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For example, the signal for the H-4 proton would show a cross-peak with the signal for the C-4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments reveal long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different parts of the molecule. For instance, the methyl protons of the ester group would show a correlation to the carbonyl carbon, and the pyridine protons would show correlations to neighboring carbons, helping to piece together the entire structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry and conformation in more complex derivatives.

Deuterium (B1214612) Exchange Studies for Active Protons (e.g., in Sulfamoyl Group)

Protons attached to heteroatoms, such as the nitrogen in the sulfamoyl group (-SO₂NH₂), are considered "active" or "exchangeable." Their signals in the ¹H NMR spectrum can be confirmed by deuterium exchange studies. This simple experiment involves adding a few drops of deuterium oxide (D₂O) to the NMR sample. The labile protons of the sulfamoyl group will exchange with deuterium atoms from the D₂O. As deuterium is not observed in ¹H NMR, the signal corresponding to the -NH₂ protons will disappear or significantly decrease in intensity, confirming its assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This precision allows for the determination of the exact molecular formula of a compound. For this compound (C₇H₈N₂O₄S), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the elemental composition.

Table 3: HRMS Data for this compound

IonTheoretical Exact Mass (m/z)
[M+H]⁺217.0278
[M+Na]⁺239.0097

The observation of the protonated molecule ([M+H]⁺) and other adducts, such as the sodium adduct ([M+Na]⁺), with high mass accuracy is a definitive confirmation of the compound's identity.

Electron Ionization Mass Spectrometry (EIMS) for Molecular Ion and Fragmentation Patterns

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. libretexts.org For this compound (C₇H₈N₂O₄S), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, 216.22 g/mol . sigmaaldrich.com Aromatic structures tend to produce strong molecular ion peaks due to their stability. libretexts.org

The fragmentation of the molecular ion is influenced by the functional groups present: the methyl ester, the sulfamoyl group, and the pyridine ring. Common fragmentation pathways for esters involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org Key fragmentation patterns anticipated for this compound include:

Loss of the methoxy (B1213986) group (-OCH₃): A significant fragment ion would likely be observed at m/z 185, resulting from the cleavage of the O-CH₃ bond. This [M-31]⁺ peak is a characteristic fragmentation for methyl esters.

Loss of the carbomethoxy group (-COOCH₃): Cleavage of the bond between the pyridine ring and the ester group could lead to a fragment at m/z 157, corresponding to the loss of the carbomethoxy radical.

Fragmentation of the sulfamoyl group: The sulfamoyl moiety (-SO₂NH₂) can undergo fragmentation, potentially leading to the loss of SO₂ (m/z 64) or the entire SO₂NH₂ group (m/z 80).

Pyridine Ring Fragmentation: The stable aromatic ring may undergo characteristic cleavages, although these fragments are typically of lower intensity compared to the initial losses of functional groups.

A proposed fragmentation pathway would begin with the molecular ion at m/z 216. Subsequent fragmentation could yield the ions detailed in the table below.

Table 1: Predicted EIMS Fragmentation Data for this compound

m/z Value Proposed Fragment Ion Formula of Lost Neutral Fragment
216 [C₇H₈N₂O₄S]⁺ (Molecular Ion) -
185 [M - OCH₃]⁺ •OCH₃
157 [M - COOCH₃]⁺ •COOCH₃

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups.

Sulfonamide Group (SO₂NH₂): This group is identified by two distinct stretching vibrations for the S=O bonds, typically appearing in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The N-H stretching of the primary sulfonamide usually appears as two bands in the 3350-3250 cm⁻¹ region.

Ester Group (COOCH₃): A strong, sharp absorption band corresponding to the C=O stretching vibration is a key indicator of the ester group, typically found around 1730-1715 cm⁻¹. The C-O stretching vibrations are expected between 1300-1000 cm⁻¹.

Aromatic Pyridine Ring: The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. C-H stretching vibrations on the aromatic ring are observed above 3000 cm⁻¹. researchgate.net

Methyl Group (-CH₃): The aliphatic C-H stretching vibrations of the methyl group are expected just below 3000 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonamide (N-H) Symmetric & Asymmetric Stretching 3350 - 3250
Aromatic (C-H) Stretching ~3100 - 3000
Aliphatic (C-H) Stretching ~3000 - 2850
Ester (C=O) Stretching ~1730 - 1715
Aromatic (C=C, C=N) Ring Stretching ~1600 - 1450
Sulfonamide (S=O) Asymmetric Stretching ~1350 - 1300
Sulfonamide (S=O) Symmetric Stretching ~1160 - 1120

Vibrational Mode Analysis and Band Assignments

A more detailed analysis of the vibrational modes provides specific assignments for the observed absorption bands. For nicotinic acid derivatives, the positions of these bands can be influenced by the nature and position of the substituents on the pyridine ring. researchgate.net

The N-H stretching modes of the -SO₂NH₂ group are expected to be sharp bands.

The C=O stretching vibration of the methyl ester at the 3-position of the pyridine ring is a prominent and reliable band for identification.

The asymmetric and symmetric S=O stretching vibrations provide definitive evidence for the sulfamoyl group.

The region between 1600 cm⁻¹ and 1400 cm⁻¹ will contain multiple overlapping bands from the aromatic ring stretching modes.

In-plane and out-of-plane C-H bending vibrations for the substituted pyridine ring will appear in the fingerprint region (below 1000 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* and n → π* electronic transitions.

The pyridine ring is the primary chromophore in this molecule. For nicotinic acid and its esters, the main absorption bands are typically observed in the range of 260-270 nm. researchgate.netnih.gov The presence of the sulfamoyl and ester groups, acting as auxochromes, can cause a slight shift in the absorption maximum (λmax) and an increase in the molar absorptivity. The expected electronic transitions are:

π → π transitions:* These high-energy transitions are associated with the π-electron system of the pyridine ring and are responsible for the strong absorption bands observed.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These bands are typically weaker and may be submerged by the more intense π → π* bands.

A study on methylnicotinate detected the compound by UV at 263 nm. nih.gov Another analysis of nicotinic acid reported absorption maxima shifting between 245 nm and 268 nm. researchgate.net Based on these related compounds, the λmax for this compound is predicted to be in a similar range.

Table 3: Predicted UV-Vis Absorption Data for this compound

Predicted λmax Type of Electronic Transition Chromophore

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula to verify the compound's purity and composition.

The molecular formula for this compound is C₇H₈N₂O₄S. sigmaaldrich.com The theoretical elemental composition can be calculated based on its molecular weight of 216.22 g/mol .

Calculation of Theoretical Percentages:

Carbon (C): (7 * 12.01) / 216.22 * 100% = 38.87%

Hydrogen (H): (8 * 1.01) / 216.22 * 100% = 3.73%

Nitrogen (N): (2 * 14.01) / 216.22 * 100% = 12.96%

Oxygen (O): (4 * 16.00) / 216.22 * 100% = 29.60%

Sulfur (S): (1 * 32.07) / 216.22 * 100% = 14.84%

Table 4: Elemental Composition of this compound

Element Symbol Theoretical Mass Percentage (%)
Carbon C 38.87
Hydrogen H 3.73
Nitrogen N 12.96
Oxygen O 29.60

Experimental results from elemental analysis that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values would confirm the elemental composition and purity of the synthesized compound.

Theoretical and Computational Chemistry Studies on 2 Sulfamoyl Nicotinic Acid Methyl Ester

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing profound insights into the molecular structure, electronic properties, and reactivity of chemical compounds. These computational methods allow for the detailed investigation of molecules at the atomic level, offering a theoretical complement to experimental data. For 2-Sulfamoyl-nicotinic acid methyl ester, quantum chemical calculations are employed to elucidate its fundamental characteristics, which are crucial for understanding its behavior and potential applications.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations for this compound are instrumental in determining its optimized molecular geometry, electronic distribution, and other key physicochemical properties.

These calculations typically involve the use of hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the Hartree-Fock exchange functional with DFT exchange and correlation functionals. This approach has been shown to provide a good balance between accuracy and computational cost for a wide range of molecular systems. mdpi.com

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For organic molecules containing elements like sulfur, nitrogen, and oxygen, Pople-style basis sets, such as 6-311G++(d,p), are commonly employed. researchgate.netfip.org This basis set is a triple-zeta basis set that includes diffuse functions (++) to better describe anions and lone pairs, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

The process of geometry optimization involves finding the minimum energy conformation of the molecule on the potential energy surface. This is achieved by systematically adjusting the bond lengths, bond angles, and dihedral angles until a stationary point is reached where the net forces on all atoms are zero. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. mdpi.comnih.gov

ParameterDescriptionTypical Basis Set
FunctionalApproximation to the exchange-correlation energyB3LYP
Basis SetSet of functions to build molecular orbitals6-311G++(d,p)
OptimizationProcess of finding the lowest energy structureMinimum energy conformation

Vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations are based on the harmonic oscillator approximation and provide valuable information about the molecule's vibrational modes. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. researchgate.net

The theoretical vibrational spectra can be correlated with experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.net However, calculated vibrational frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an appropriate scaling factor. nih.gov The potential energy distribution (PED) analysis is also used to provide a detailed assignment of the vibrational modes. mdpi.com

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Description
N-H Stretch~3400-3500Stretching of the sulfonamide N-H bond
C=O Stretch~1720-1740Stretching of the ester carbonyl group
SO₂ Asymmetric Stretch~1350-1370Asymmetric stretching of the sulfonyl group
SO₂ Symmetric Stretch~1160-1180Symmetric stretching of the sulfonyl group
C-O Stretch~1230-1250Stretching of the ester C-O bond

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized. For this compound, the distribution of the HOMO and LUMO across the molecule provides insights into the regions that are most likely to be involved in electron-donating and electron-accepting interactions, respectively. wuxibiology.comresearchgate.net

OrbitalTypical Energy (eV)Significance
HOMO-6.5 to -7.5Electron-donating ability
LUMO-1.5 to -2.5Electron-accepting ability
HOMO-LUMO Gap4.5 to 5.5Chemical stability and reactivity

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive behavior. deeporigin.com The MEP map displays the electrostatic potential on the electron density surface of the molecule, providing a color-coded guide to its electrophilic and nucleophilic regions. nih.govresearchgate.net

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are susceptible to electrophilic attack. These regions are often associated with lone pairs of electrons on electronegative atoms such as oxygen and nitrogen. researchgate.net Conversely, regions of positive electrostatic potential, usually colored blue, signify a deficiency of electron density and are prone to nucleophilic attack. These areas are typically found around hydrogen atoms, particularly those bonded to electronegative atoms. nih.gov For this compound, the MEP map would highlight the electronegative oxygen atoms of the sulfonyl and carbonyl groups as the most negative potential sites, and the hydrogen atom of the sulfonamide group as a site of positive potential.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. researchgate.net The NBO method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals.

Donor NBOAcceptor NBOTypical E(2) (kcal/mol)Interaction Type
LP(O) on C=Oπ(C-N) of pyridine (B92270) ring~20-30Intramolecular charge transfer
LP(N) on sulfonamideσ(S-O)~5-10Hyperconjugation
σ(C-H)σ*(C-C)~2-5Hyperconjugation

Molecular Mechanics and Dynamics Simulations

Conformational Analysis and Energy Minimization

No specific studies on the conformational analysis or energy minimization of this compound were found in the reviewed literature. Such studies would typically involve computational methods to identify the most stable three-dimensional structures of the molecule. This analysis is crucial for understanding its biological activity and interactions with other molecules. The process involves mapping the potential energy surface of the molecule as a function of its rotatable bonds to find the lowest energy conformers.

Data Table: Conformational Analysis and Energy Minimization

Computational MethodSoftwareBasis SetKey Findings
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Study of Inclusion Complexes and Intermolecular Interactions

There is no available research on the formation of inclusion complexes involving this compound as a guest molecule. Studies in this area would investigate the non-covalent binding of the compound within the cavity of a host molecule, such as a cyclodextrin. These investigations are important for applications in drug delivery, stabilization, and altering the physicochemical properties of the guest molecule. The analysis of intermolecular interactions would detail the specific forces, such as hydrogen bonds and van der Waals forces, that govern the stability of such complexes.

Data Table: Inclusion Complexation and Intermolecular Interactions

Host MoleculeGuest MoleculeMethod of StudyStability Constant (K)Thermodynamic Parameters (ΔH, ΔS, ΔG)
Data Not AvailableThis compoundData Not AvailableData Not AvailableData Not Available

Role of 2 Sulfamoyl Nicotinic Acid Methyl Ester in Advanced Organic Synthesis and As a Chemical Intermediate

Precursor in the Synthesis of Complex Pyridine-Containing Molecules

The structure of 2-sulfamoyl-nicotinic acid methyl ester suggests its utility as a precursor for more elaborate pyridine-containing molecules. The pyridine (B92270) ring is a common scaffold in pharmaceuticals and agrochemicals. The substituents on this compound offer multiple points for chemical modification. For instance, the sulfamoyl group or the ester could be transformed, or reactions could occur at other positions on the pyridine ring, making it a foundational element for building more complex structures. Although specific, published synthetic routes starting from this exact molecule to produce complex pyridine derivatives are not widely reported, its potential is analogous to other substituted nicotinic acids used in drug discovery and materials science.

Building Block for Heterocyclic Scaffolds and Derivatives

As a substituted pyridine, this compound is a heterocyclic building block. Such building blocks are fundamental in constructing a wide array of more complex heterocyclic systems. The presence of the reactive sulfamoyl and ester groups provides handles for cyclization reactions, allowing for the fusion of other rings onto the pyridine core. For example, the aminosulfonyl group could potentially undergo reactions to form fused thiazine (B8601807) or other sulfur-nitrogen containing heterocyclic systems. While specific examples utilizing this compound are scarce in the literature, a structurally analogous compound, Methyl 2-(aminosulfonyl)benzoate, is known to be used in the preparation of pyrazole-benzenesulfonamides, highlighting the potential of such structures to serve as key intermediates in the synthesis of diverse heterocyclic scaffolds. cymitquimica.comscbt.com

Development of New Synthetic Pathways Utilizing the Nicotinate (B505614) Ester Moiety

The nicotinate ester moiety (the methyl ester of a pyridine-3-carboxylic acid) is a key functional group within the molecule. In synthetic chemistry, esters are versatile intermediates. The methyl ester of 2-sulfamoyl-nicotinic acid can undergo various transformations common to esters, such as:

Hydrolysis: Conversion to the corresponding carboxylic acid, which can then be used in amide bond formation or other reactions.

Transesterification: Reaction with other alcohols to form different esters.

Reduction: Conversion of the ester to a primary alcohol.

Grignard Reactions: Reaction with organometallic reagents to form tertiary alcohols.

These transformations of the nicotinate ester group allow for the introduction of new functional groups and the extension of the carbon skeleton, thereby enabling the development of novel synthetic pathways. For example, converting the ester to an amide is a common step in the synthesis of many biologically active compounds. While the development of new pathways specifically leveraging the nicotinate ester of this particular sulfamoyl-substituted pyridine is not prominently featured in current research, the fundamental reactivity of the ester group provides a clear potential for its use in creating a variety of derivatives.

Green Chemistry Principles Applied to the Synthesis and Processing of Nicotinic Esters

Solvent Selection and Alternatives (e.g., Cyrene)

The choice of solvent is a critical aspect of green chemistry, as solvents often contribute significantly to the environmental impact of a chemical process. Traditional solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are effective but pose health and environmental risks. digitellinc.com Consequently, there is a growing interest in safer, bio-based alternatives.

One such alternative is Cyrene (dihydrolevoglucosenone), a dipolar aprotic solvent derived from cellulose. monash.edu Cyrene is biodegradable and has a more favorable safety profile compared to many conventional solvents. rsc.orgresearchgate.net Research has demonstrated the potential of Cyrene as a solvent for various organic reactions, including the synthesis of nicotinic acid derivatives. researchgate.net

A notable application of Cyrene is in nucleophilic aromatic substitution (SNAr) reactions for the synthesis of nicotinic esters. unimi.it A study developed an efficient protocol for SNAr reactions of nicotinic esters in Cyrene, achieving good to excellent yields in a very short reaction time of 15 minutes. unimi.it This rapid reaction time is advantageous as it can prevent the polymerization of Cyrene, which can occur in the presence of bases. researchgate.netunimi.it Furthermore, the high water solubility of Cyrene simplifies product purification, often allowing for simple precipitation by adding ice-water, thereby avoiding the need for extractions with organic solvents and chromatographic purification. researchgate.netunimi.it

Key Properties of Cyrene as a Green Solvent:

PropertyDescriptionReference(s)
Origin Derived from biomass (cellulose) monash.edursc.org
Toxicity Non-mutagenic and non-toxic rsc.orgresearchgate.net
Biodegradability Readily biodegradable monash.edursc.org
Boiling Point High boiling point (227 °C), suitable for high-temperature reactions unimi.it
Disadvantages Prone to decomposition in the presence of strong acids and bases digitellinc.com

While Cyrene presents a promising green alternative, its high viscosity can be a limitation. rsc.org To address this, blends of Cyrene with other organic solvents have been developed and studied to improve its physical properties for broader applications in organic synthesis. rsc.org

Energy-Efficient Synthetic Methods (e.g., Microwave-Assisted Synthesis)

A core principle of green chemistry is the design of energy-efficient processes. acs.org Microwave-assisted synthesis has emerged as a significant energy-saving technique in organic chemistry. nih.gov Compared to conventional heating methods, microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity. nih.govscheikundeinbedrijf.nl

The application of microwave energy can accelerate reactions involving nicotinic acid derivatives. researchgate.net This method offers a more sustainable approach by reducing energy consumption compared to traditional heating methods that require prolonged reaction times. unimi.itnih.gov The rapid and uniform heating provided by microwaves can lead to improved reaction kinetics and selectivity. nih.gov

Comparison of Conventional and Microwave-Assisted Synthesis:

ParameterConventional HeatingMicrowave-Assisted SynthesisReference(s)
Reaction Time Longer (hours to days)Shorter (minutes) nih.gov
Energy Consumption HigherLower unimi.it
Product Yield Often lowerGenerally higher nih.gov
By-products Potential for more side reactionsOften cleaner reactions with fewer by-products scheikundeinbedrijf.nl

For instance, the synthesis of coumarin-based 1,2,3-triazoles, which can be structurally related to modified nicotinic acid derivatives, demonstrated significantly better yields (80–90%) and shorter reaction times with microwave irradiation compared to conventional methods (68–79%). nih.gov This highlights the potential of microwave-assisted methods for the efficient synthesis of complex heterocyclic compounds.

Waste Reduction and Atom Economy Considerations

The prevention of waste is a fundamental tenet of green chemistry. acs.org Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.org An ideal reaction would have 100% atom economy, meaning all reactant atoms are found in the desired product, with no by-products. wikipedia.orggreenchemistry-toolkit.org

In the context of nicotinic ester synthesis, applying the principle of atom economy involves designing synthetic routes that maximize the incorporation of starting materials into the final product. nih.gov Addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric by-products. nih.gov

For example, traditional industrial production of nicotinic acid often involves the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid, which produces nitrous oxide (N₂O), a potent greenhouse gas, as a significant by-product, leading to poor atom economy. nih.gov Greener alternatives focus on catalytic processes that minimize waste.

Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.orgsemanticscholar.org The development of catalytic and one-pot reactions is a key strategy for improving atom economy and reducing waste in the synthesis of nicotinic esters and other fine chemicals. jk-sci.com By carefully selecting reactions and catalysts, chemists can design more sustainable synthetic pathways that minimize environmental impact. nih.govjk-sci.com

Analytical Method Development and Validation for 2 Sulfamoyl Nicotinic Acid Methyl Ester

Chromatographic Method Development (e.g., GC, HPLC, TLC) for Purity and Quantitative Analysis

Chromatographic techniques are fundamental for separating and quantifying 2-Sulfamoyl-nicotinic acid methyl ester from its impurities or in various matrices. The choice of method depends on the compound's physicochemical properties, such as volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound. Development of an HPLC method would involve a systematic approach to optimize separation and detection.

Column Selection: Reversed-phase chromatography is a common starting point. A C18 column (e.g., 25 cm length, 4.6 mm internal diameter, 5 µm particle size) is often effective for separating compounds of moderate polarity. nih.gov For compounds with high polarity, alternative stationary phases like C8, cyano (CN), or phenyl columns could be explored. nih.govnih.gov Mixed-mode columns, which offer multiple retention mechanisms, can also provide unique selectivity for complex separations. sielc.com

Mobile Phase Selection: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govnih.govsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components with good peak shape in a reasonable timeframe. nih.govnih.gov The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve retention and peak symmetry.

Detection: Given the presence of a pyridine (B92270) ring, a UV detector is the most straightforward choice for detection. sielc.com The wavelength of maximum absorbance (λmax) would be determined by scanning a standard solution of the compound. A Diode Array Detector (DAD) can provide spectral information, aiding in peak identification and purity assessment. mdpi.com For higher sensitivity and specificity, especially for impurity profiling, a mass spectrometer (MS) detector can be coupled with the HPLC (LC-MS). nih.govresearchgate.netresearchgate.net

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)Provides good retention for moderately polar organic molecules. researchgate.net
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileCommon mobile phase for LC-MS compatibility and good peak shape. nih.gov
Gradient 5% B to 95% B over 15 minutesEnsures elution of both polar and non-polar impurities. nih.govresearchgate.net
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column. sielc.com
Column Temperature 30 °CProvides reproducible retention times and can improve peak efficiency.
Detection UV at ~260 nm or Mass Spectrometry (ESI+)The pyridine ring is expected to have strong UV absorbance. nih.gov ESI+ is suitable for nitrogen-containing compounds. nih.gov
Injection Volume 10 µLA typical volume for analytical HPLC.

Gas Chromatography (GC):

GC is suitable for volatile and thermally stable compounds. restek.com Since this compound is a methyl ester, it may possess sufficient volatility for GC analysis, potentially after derivatization to enhance thermal stability and improve chromatographic behavior. restek.comnih.gov

Column Selection: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is a common choice for general-purpose analysis. mdpi.com For separating isomers or closely related compounds, more polar phases like those containing polyethylene (B3416737) glycol (wax-type columns) or cyanopropyl could be necessary. restek.com

Inlet and Oven Parameters: The inlet temperature must be high enough to ensure rapid vaporization without causing thermal degradation. A programmed temperature ramp for the oven is typically used to separate compounds with a range of boiling points. nih.gov

Detection: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides good sensitivity. For definitive identification and structural elucidation of impurities, a Mass Spectrometer (MS) detector is preferred (GC-MS). mdpi.comnih.gov

Thin-Layer Chromatography (TLC):

TLC is a simple, rapid, and cost-effective technique often used for preliminary purity checks, reaction monitoring, and determining appropriate solvent systems for column chromatography. For this compound, a silica (B1680970) gel plate would likely be used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). Visualization can be achieved under UV light (due to the aromatic ring) or by using staining reagents.

Spectroscopic Method Development for Identification and Characterization

Spectroscopic methods are indispensable for the structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the NH₂ protons of the sulfamoyl group, and the methyl protons of the ester group. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a substituted pyridine ring. stackexchange.comnih.gov For example, protons on a pyridine ring typically appear in the range of 7.5 to 9.2 ppm. stackexchange.comspectrabase.com The methyl ester protons would likely appear as a singlet around 3.9 ppm.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the methyl carbon. nih.gov Carbons in a pyridine ring typically resonate between 120 and 150 ppm, while the ester carbonyl carbon appears further downfield, often above 160 ppm. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Pyridine Ring Protons (H-4, H-5, H-6)7.5 - 9.0 (multiplets)120 - 155
Sulfamoyl Protons (-SO₂NH₂ )7.0 - 8.0 (broad singlet)N/A
Methyl Ester Protons (-CO₂CH₃ )~3.9 (singlet)~52
Ester Carbonyl Carbon (C =O)N/A~165
Pyridine Ring Carbon attached to SO₂NH₂ (C -2)N/A~158
Pyridine Ring Carbon attached to CO₂CH₃ (C -3)N/A~125

Mass Spectrometry (MS):

MS is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. With a molecular formula of C7H8N2O4S, the expected exact mass is approximately 216.02 g/mol . sigmaaldrich.comsigmaaldrich.com Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 217. Fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-CO₂CH₃), and cleavage related to the sulfamoyl group. researchgate.netnist.gov

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands. libretexts.org

N-H Stretching: The sulfamoyl group should exhibit two bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds.

C=O Stretching: A strong absorption band for the ester carbonyl group is expected around 1720-1740 cm⁻¹. libretexts.org

S=O Stretching: The sulfonyl group will show two strong stretching bands, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

C=C and C=N Stretching: Aromatic ring vibrations are expected in the 1400-1600 cm⁻¹ region. researchgate.net

C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while the methyl C-H stretching will be just below 3000 cm⁻¹. researchgate.net

Reference Standard Development and Certification for Analytical Applications

A well-characterized reference standard is essential for the accuracy and validity of any quantitative analytical method. It serves as the benchmark against which samples are measured.

The development and certification of a reference standard for this compound would involve several key steps:

Synthesis and Purification: The compound must be synthesized at high purity. Purification techniques such as recrystallization or preparative chromatography are employed to remove impurities to the lowest possible levels.

Comprehensive Characterization: The identity and structure of the purified material must be unequivocally confirmed. This involves a battery of spectroscopic and analytical tests, including NMR (¹H, ¹³C, and other 2D experiments), MS, IR, and elemental analysis.

Purity Assignment: The purity of the reference standard must be accurately determined. This is typically done using a mass balance approach, where the contributions from chromatographic impurities, water content (Karl Fischer titration), residual solvents (GC), and non-volatile inorganic impurities (sulfated ash) are subtracted from 100%. A quantitative technique like qNMR (quantitative NMR) can also be used for an independent purity assessment.

Certification and Documentation: Organizations like the United States Pharmacopeia (USP) and LGC Standards produce certified reference standards. usp.orglgcstandards.com The certification process involves rigorous testing and data review according to international standards such as ISO 17034. lgcstandards.com A Certificate of Analysis (CoA) is issued, which documents the identity, purity, and other critical properties of the standard, along with its recommended storage conditions and period of validity. usp.org The use of such a certified reference standard ensures the reliability, consistency, and transferability of analytical methods across different laboratories. usp.org

Q & A

Q. Q1. What are the established protocols for synthesizing 2-sulfamoyl-nicotinic acid methyl ester, and how do reaction conditions influence yield?

Synthesis typically involves esterification of 2-sulfamoyl-nicotinic acid using acid-catalyzed transesterification (e.g., sulfuric acid in methanol). Key parameters include:

  • Catalyst concentration : Excess sulfuric acid (>1% v/v) accelerates esterification but risks side reactions like sulfonic acid formation .
  • Temperature : Optimal yields are achieved at 60–70°C; higher temperatures degrade sulfamoyl groups .
  • Reaction time : 4–6 hours under reflux, monitored via TLC or GC-MS to confirm esterification .

Q. Q2. How can researchers purify this compound from reaction byproducts?

Post-synthesis purification involves:

  • Liquid-liquid extraction : Use ethyl acetate/water phases to remove unreacted acid and catalysts .
  • Column chromatography : Silica gel with hexane/ethyl acetate (7:3) resolves methyl esters from polar impurities .
  • Crystallization : Recrystallize in cold methanol to isolate high-purity crystals (>95%) .

Q. Q3. What analytical techniques are suitable for initial characterization of this compound?

  • GC-MS : Identifies methyl ester fragments (e.g., m/z 153 for nicotinic acid backbone) and sulfamoyl groups (m/z 96) .
  • NMR : ¹H NMR confirms methyl ester protons (δ 3.6–3.8 ppm) and sulfamoyl NH₂ signals (δ 5.1–5.3 ppm) .

Advanced Research Questions

Q. Q4. How can experimental design optimize the synthesis of this compound under varying acid concentrations?

Use a Box-Behnken design to model interactions between catalyst concentration, temperature, and time. For example:

FactorLow (-1)High (+1)
H₂SO₄ (%)0.52.0
Temp (°C)5080
Time (hr)37
Response surface analysis identifies optimal conditions (e.g., 1.2% H₂SO₄, 65°C, 5 hours) to maximize yield while minimizing degradation .

Q. Q5. How should researchers address discrepancies in GC-MS data when quantifying sulfamoyl-nicotinic acid methyl ester in complex mixtures?

  • Internal standardization : Add deuterated methyl esters (e.g., d₃-methyl palmitate) to correct for ionization efficiency variations .
  • Peak deconvolution : Use software like AMDIS to resolve overlapping peaks from co-eluting fatty acid esters (e.g., hexadecanoic acid methyl ester) .
  • Validation : Compare with NMR quantification to verify GC-MS accuracy (±5% error threshold) .

Q. Q6. What strategies mitigate side reactions during large-scale synthesis, such as sulfonic acid formation?

  • Inert atmosphere : Use nitrogen to prevent oxidation of sulfamoyl groups .
  • Stepwise addition : Gradually introduce sulfuric acid to control exothermic side reactions .
  • Byproduct monitoring : Track sulfonic acid via ion chromatography and adjust pH to <2.0 to suppress its formation .

Q. Q7. How can researchers validate the stability of this compound in long-term storage?

  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and analyze degradation products (e.g., hydrolyzed sulfamoyl acid) via HPLC .
  • Kinetic modeling : Apply the Arrhenius equation to predict shelf life at 25°C, assuming first-order degradation .

Data Interpretation & Contradictions

Q. Q8. How to resolve conflicting reports on the reactivity of sulfamoyl groups in esterification?

  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O-methanol) to trace whether sulfamoyl hydrolysis or esterification dominates under acidic conditions .
  • Comparative assays : Test alternative catalysts (e.g., BF₃-methanol) to assess sulfamoyl stability across systems .

Q. Q9. Why do some studies report lower yields for this compound compared to non-sulfonated analogs?

The sulfamoyl group’s electron-withdrawing effect reduces nucleophilicity of the carboxylic acid, slowing esterification. Mitigate this by:

  • Pre-activation : Use DCC/DMAP to form reactive acyl intermediates before methanol addition .
  • Microwave-assisted synthesis : Enhance reaction rates via controlled dielectric heating .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.